3,4-Dimethoxy-5-(methylselanyl)aniline
Description
3,4-Dimethoxy-5-(methylselanyl)aniline is a substituted aniline derivative featuring methoxy groups at the 3- and 4-positions and a methylselanyl (-SeCH₃) group at the 5-position. The methoxy substituents are electron-donating via resonance, while the methylselanyl group introduces a unique combination of steric bulk and polarizability due to selenium’s larger atomic radius and lower electronegativity compared to oxygen or sulfur.
Properties
Molecular Formula |
C9H13NO2Se |
|---|---|
Molecular Weight |
246.18 g/mol |
IUPAC Name |
3,4-dimethoxy-5-methylselanylaniline |
InChI |
InChI=1S/C9H13NO2Se/c1-11-7-4-6(10)5-8(13-3)9(7)12-2/h4-5H,10H2,1-3H3 |
InChI Key |
PJTCBRPTXGIPBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)N)[Se]C)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,4-Dimethoxy-5-(methylselanyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxyaniline and methylselanyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control and the use of solvents to enhance the yield and purity of the final product.
Chemical Reactions Analysis
3,4-Dimethoxy-5-(methylselanyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
3,4-Dimethoxy-5-(methylselanyl)aniline has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its role as a potential therapeutic agent.
Medicine: Research is ongoing to explore its potential use in the development of new drugs, particularly for its antioxidant and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethoxy-5-(methylselanyl)aniline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence cellular signaling pathways, including those involved in oxidative stress, apoptosis, and cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Electronic and Steric Properties
The electronic and steric profiles of substituted anilines are dictated by their functional groups. Below is a comparative analysis of key analogs:
*Calculated based on substituent contributions.
Key Observations :
- Electron Density : The methoxy groups in this compound increase electron density at the aromatic ring, enhancing its reactivity toward electrophilic substitution compared to chlorine- or CF₃-substituted analogs .
- Basicity : The methylselanyl group’s weak electron-donating nature (via hyperconjugation) may slightly elevate the compound’s basicity relative to CF₃-substituted anilines but lower it compared to purely methoxy-substituted derivatives .
Solubility and Physicochemical Behavior
- This compound : Predicted to exhibit moderate solubility in polar aprotic solvents (e.g., DMSO) due to methoxy groups, but reduced water solubility compared to unsubstituted aniline owing to the hydrophobic SeCH₃ group .
- 3,4-Dichloro-5-methylaniline : Low water solubility due to chlorine’s hydrophobicity; soluble in chlorinated solvents .
- 2,4-Dimethoxy-5-(trifluoromethyl)aniline : Enhanced solubility in fluorinated solvents due to the CF₃ group .
Reactivity in Electrophilic Substitution
- Methoxy-Dominated Derivatives : Methoxy groups direct electrophilic attack to the ortho/para positions. In this compound, the 5-position is already occupied by -SeCH₃, leaving the 2- and 6-positions as primary reactive sites .
- Chloro-Substituted Analogs : Chlorine’s electron-withdrawing nature deactivates the ring, reducing reaction rates compared to methoxy derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
